Product packaging for [(2-Ethoxyethyl)sulfanyl]benzene(Cat. No.:CAS No. 19594-05-9)

[(2-Ethoxyethyl)sulfanyl]benzene

Cat. No.: B14006325
CAS No.: 19594-05-9
M. Wt: 182.28 g/mol
InChI Key: NNMYRIQJNYKPLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Thioether Chemistry in Modern Organic Synthesis

Thioethers, also known as sulfides, are a class of organosulfur compounds characterized by a C-S-C bond. This functional group is a cornerstone in modern organic synthesis due to its prevalence in a wide array of biologically active molecules, pharmaceuticals, and advanced materials. The thioether moiety is found in over 300 FDA-approved drugs, highlighting its importance in medicinal chemistry. researchgate.net

The versatility of thioethers stems from the unique properties of the sulfur atom, including its ability to exist in various oxidation states (sulfide, sulfoxide (B87167), sulfone) and its capacity to participate in a range of chemical transformations. These transformations are crucial for the construction of complex molecular architectures. Contemporary research in thioether chemistry is largely focused on the development of novel and efficient synthetic methodologies. thieme-connect.comresearchgate.net Key areas of investigation include:

Catalysis: The use of transition metals like palladium, nickel, and copper to catalyze the formation of carbon-sulfur bonds is a major focus. thieme-connect.comresearchgate.net Research aims to develop catalysts that are more efficient, selective, and operate under milder reaction conditions.

Green Chemistry: There is a growing emphasis on developing environmentally benign methods for thioether synthesis. This includes the use of less toxic reagents, solvent-free reactions, and energy-efficient processes.

Substrate Scope: Expanding the range of starting materials that can be used to synthesize thioethers is an ongoing endeavor. This allows for the creation of a more diverse library of thioether-containing compounds for various applications.

Historical Development and Evolution of Aryl Alkyl Thioether Synthesis

The synthesis of aryl alkyl thioethers has a rich history, with methods evolving from classical nucleophilic substitution reactions to sophisticated metal-catalyzed cross-coupling reactions.

Historically, the Williamson ether synthesis, adapted for thioethers, was a common method. This involved the reaction of a thiolate with an alkyl halide. However, this method often suffered from limitations such as the use of foul-smelling and easily oxidized thiols, and harsh reaction conditions. mdpi.comresearchgate.net

A significant breakthrough in aryl alkyl thioether synthesis was the advent of transition metal-catalyzed cross-coupling reactions. The Ullmann condensation, originally developed for the synthesis of diaryl ethers, was adapted for thioether synthesis using copper catalysts at high temperatures. thieme-connect.com Later, the development of palladium-catalyzed cross-coupling reactions, such as the Migita coupling, provided milder and more efficient routes to aryl alkyl thioethers. thieme-connect.com

Modern advancements in this field continue to refine these catalytic systems. Key developments include:

Ligand Development: The design of sophisticated ligands has been instrumental in improving the efficiency and selectivity of metal-catalyzed C-S bond formation.

Alternative Sulfur Sources: To circumvent the use of volatile and odorous thiols, researchers have explored alternative sulfur sources like xanthates, thiourea (B124793), and disulfides. mdpi.comtaylorandfrancis.com

C-H Activation: Direct C-H functionalization to form C-S bonds represents a more atom-economical approach and is a burgeoning area of research.

Academic Significance and Current Research Trajectories Pertaining to [(2-Ethoxyethyl)sulfanyl]benzene

While extensive research on the specific compound this compound is not widely documented in publicly available literature, its structure places it at the intersection of several important research areas. Its academic significance can be inferred from the broader context of aryl alkyl thioether research.

Current research trajectories that are relevant to this compound include:

Synthetic Methodology Development: The synthesis of this compound itself can serve as a model reaction to test and optimize new methods for forming aryl alkyl thioether bonds. For instance, its synthesis could be approached via the reaction of thiophenol with 2-chloroethyl ethyl ether or through more advanced catalytic methods.

Medicinal Chemistry: The presence of both an ether and a thioether linkage in this compound makes it an interesting scaffold for medicinal chemistry exploration. The flexible ethoxyethyl side chain could influence binding to biological targets.

Materials Science: Aryl thioethers are components of various functional materials. The specific properties imparted by the ethoxyethyl group in this compound could be of interest in the design of new polymers or liquid crystals.

Chemical Properties and Data

Below is a table summarizing some of the known chemical properties of this compound.

PropertyValueReference
CAS Number 19594-05-9 letopharm.com
Molecular Formula C10H14OS letopharm.com
Molecular Weight 182.28 g/mol letopharm.com

Interactive Data Table: Related Compounds

The following table provides information on compounds structurally related to this compound, which are often used as starting materials or are products of related reactions.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties/UsesReference
[(2-Chloroethyl)sulfanyl]benzene5535-49-9C8H9ClS172.67Intermediate in organic synthesis chemsynthesis.commatrix-fine-chemicals.com
(2-Ethoxyethyl)benzene1817-90-9C10H14O150.22Fragrance ingredient nist.gov
(2-Methoxyethyl)benzene3558-60-9C9H12O136.19Perfumery and flavor chemical chemicalbook.comnist.govias.ac.in
{[2-(Phenylsulfanyl)ethyl]sulfanyl}benzene622-20-8C14H14S2246.39Chemical intermediate sigmaaldrich.com
(1-Benzylsulfanyl-2-nitroethyl)benzeneNot AvailableC15H15NO2S273.36Research chemical chemsynthesis.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14OS B14006325 [(2-Ethoxyethyl)sulfanyl]benzene CAS No. 19594-05-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19594-05-9

Molecular Formula

C10H14OS

Molecular Weight

182.28 g/mol

IUPAC Name

2-ethoxyethylsulfanylbenzene

InChI

InChI=1S/C10H14OS/c1-2-11-8-9-12-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3

InChI Key

NNMYRIQJNYKPLN-UHFFFAOYSA-N

Canonical SMILES

CCOCCSC1=CC=CC=C1

Origin of Product

United States

Reactivity Profiles and Mechanistic Investigations of 2 Ethoxyethyl Sulfanyl Benzene

Oxidation Reactions of the Sulfanyl (B85325) Moiety

The oxidation of the thioether group is one of its most fundamental transformations, allowing for the synthesis of sulfoxides and sulfones, which are valuable intermediates in organic synthesis. researchgate.netnih.gov The electron-donating character of the alkyl group and the electron-withdrawing nature of the phenyl group in [(2-Ethoxyethyl)sulfanyl]benzene influence the electron density on the sulfur atom, thereby affecting its reactivity towards oxidants. nih.gov

The sequential oxidation of this compound first yields the corresponding sulfoxide (B87167), [(2-Ethoxyethyl)sulfinyl]benzene, and upon further oxidation, the sulfone, [(2-Ethoxyethyl)sulfonyl]benzene. The choice of oxidant and reaction conditions determines whether the reaction stops at the sulfoxide stage or proceeds to the sulfone. researchgate.netorganic-chemistry.org

Commonly employed oxidizing agents for this transformation include hydrogen peroxide (H₂O₂), peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA), and permanganates. organic-chemistry.orgmasterorganicchemistry.commasterorganicchemistry.com Hydrogen peroxide is considered an environmentally benign or "green" oxidant as its only byproduct is water. nih.gov The selective oxidation to sulfoxides can be achieved using H₂O₂ under transition-metal-free conditions, for instance in glacial acetic acid. nih.gov For the complete oxidation to sulfones, stronger conditions or catalysts, such as sodium tungstate, may be employed in conjunction with H₂O₂. The oxidation of sulfides is the most direct method for synthesizing sulfoxides and sulfones. nih.gov

The table below summarizes common reagents used for the oxidation of thioethers, which are applicable to the synthesis of the sulfoxide and sulfone derivatives of this compound.

Transformation Reagent(s) Typical Conditions Selectivity Reference(s)
Sulfide (B99878) to SulfoxideHydrogen peroxide (H₂O₂) / Acetic acidRoom temperature, metal-freeHigh for sulfoxide nih.gov
Sulfide to Sulfoxidem-Chloroperoxybenzoic acid (m-CPBA) (1 equiv.)Inert solvent (e.g., CH₂Cl₂)Good for sulfoxide masterorganicchemistry.com
Sulfide to SulfoneHydrogen peroxide (H₂O₂) / Tantalum or Niobium carbide catalystVariesNiobium carbide favors sulfones organic-chemistry.org
Sulfide to Sulfonem-Chloroperoxybenzoic acid (m-CPBA) (>2 equiv.)Inert solvent (e.g., CH₂Cl₂)High for sulfone masterorganicchemistry.com
Sulfide to SulfoneUrea-hydrogen peroxide / Phthalic anhydrideEthyl acetateHigh for sulfone organic-chemistry.org

The resulting products, [(2-Ethoxyethyl)sulfinyl]benzene and [(2-Ethoxyethyl)sulfonyl]benzene, can be characterized using standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and Mass Spectrometry (MS). researchgate.net For instance, a related compound, [(2-Methoxyethyl)sulfonyl]benzene, is documented in chemical supplier databases, indicating its stability and accessibility through such oxidative methods. sigmaaldrich.comsigmaaldrich.com

The mechanism of sulfur oxidation in thioethers is highly dependent on the oxidant used.

With Hydrogen Peroxide: The oxidation of a thioether by H₂O₂ is proposed to proceed via a nucleophilic attack of the sulfur atom on one of the peroxide's oxygen atoms. nih.govnih.gov This is consistent with the observation that thioethers with more negatively charged sulfur atoms, and thus higher nucleophilicity, tend to oxidize faster. nih.gov The reaction involves the transfer of an oxygen atom to the sulfur, breaking the weak O-O bond of the peroxide and generating water as a byproduct. nih.gov While this reaction can occur without a catalyst, it is often slow. rsc.org

With Peroxyacids (e.g., m-CPBA): The oxidation of alkenes to epoxides by m-CPBA is a well-studied, concerted reaction, and a similar mechanism is proposed for the oxidation of thioethers. masterorganicchemistry.comacs.org The reaction involves a transition state where the sulfur atom attacks the electrophilic peroxide oxygen, while the peroxyacid's hydroxyl proton is transferred to its carbonyl oxygen. masterorganicchemistry.com This concerted pathway efficiently transfers an oxygen atom to the sulfur to form the sulfoxide. The use of a second equivalent of the peroxyacid can further oxidize the sulfoxide to the sulfone.

With Radical Species: Oxidation can also be initiated by radical species like hydroxyl radicals (•OH). acs.org This pathway involves the formation of a sulfide radical cation intermediate, which can then react further to yield the sulfoxide. acs.orgrsc.org

Carbon-Sulfur Bond Cleavage and Formation Reactions

The carbon-sulfur (C–S) bond in aryl thioethers like this compound can be cleaved under various conditions, enabling synthetic transformations. Conversely, the formation of this bond is central to the synthesis of the molecule itself. nih.gov

Reductive desulfurization involves the cleavage of one or both C–S bonds and their replacement with carbon-hydrogen bonds. organicreactions.org

Raney Nickel: The most classic method for the desulfurization of thioethers is treatment with Raney Nickel (Ni(H)). chem-station.commasterorganicchemistry.com This reagent, a fine powder of a nickel-aluminum alloy with a high surface area, contains adsorbed hydrogen. organicreactions.orgmasterorganicchemistry.com It facilitates the hydrogenolysis of the C–S bonds, effectively removing the sulfur atom from the molecule. organicreactions.orgresearchgate.net Applying this to this compound would be expected to cleave the phenyl-S and the ethyl-S bonds, leading to the formation of benzene (B151609) and ethoxyethane, although specific outcomes can depend on the reaction conditions.

Other Methods: Alternatives to Raney Nickel exist, such as using metal hydrides in the presence of a free-radical initiator or nickel boride (Ni₂B). chem-station.com Hydrazine hydrate (B1144303) has also been explored as a reducing agent for the desulfurization of thioacetals and thioketals. google.com Reductive cleavage of the S-S bond in disulfides has been achieved using samarium-based systems, which could potentially be adapted for C-S bond cleavage. researchgate.net

The thioether linkage can be activated for further reactions through either the nucleophilic character of the sulfur atom or by making the sulfur atom electrophilic.

Nucleophilic Reactivity: The sulfur atom in this compound possesses lone pairs of electrons, making it a soft nucleophile. masterorganicchemistry.comnih.gov It can react with electrophiles, such as alkyl halides, in Sₙ2 reactions to form ternary sulfonium (B1226848) salts. masterorganicchemistry.comchemistrysteps.com This reaction is analogous to the Williamson ether synthesis. masterorganicchemistry.com The resulting sulfonium salt can be a useful intermediate itself or serve as a leaving group in subsequent transformations.

Electrophilic Activation and C-S Cleavage: The thioether can be converted into an electrophilic species, which facilitates C–S bond cleavage. Treatment with reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) can generate a transient halosulfonium salt intermediate. organic-chemistry.orgmdpi.comresearchgate.net This intermediate activates the C(sp³)–S bond (the ethoxyethyl-sulfur bond), making it susceptible to cleavage. organic-chemistry.orgmdpi.com Mechanistic studies suggest that these reactions can proceed through the formation of intermediates like bromosulfonium or fluorosulfonium salts, which then undergo further reaction to yield the cleaved products. organic-chemistry.org Transition metals can also mediate C-S bond activation and cleavage, offering alternative synthetic pathways. nih.govrsc.org

Reactions Involving the Ethoxyethyl Side Chain

The ethoxyethyl group, -CH₂CH₂OCH₂CH₃, is generally stable under many reaction conditions that target the sulfanyl moiety. However, the ether linkage within this chain represents a potential site for reactivity, primarily through cleavage.

Ether cleavage typically requires strong reagents. The most common method for cleaving aliphatic ethers is treatment with strong mineral acids, particularly hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction proceeds via protonation of the ether oxygen, followed by an Sₙ2 attack by the halide ion on one of the adjacent carbon atoms. In the case of this compound, this could potentially lead to the cleavage of either the C-O bond of the ethyl group or the C-O bond of the chain attached to the sulfur, depending on the specific conditions and steric factors. Such reactions are generally harsh and may not be compatible with the thioether linkage, which could also react with the strong acid. Without specific literature on this substrate, reactions targeting the side chain remain speculative and are based on the general reactivity of ethers.

Ether Cleavage and Rearrangement Processes

The ether linkage in this compound is susceptible to cleavage under strong acidic conditions, a reaction characteristic of ethers. brainkart.comvanderbilt.edulibretexts.orgmasterorganicchemistry.comlibretexts.org The mechanism of this cleavage—either S_N_1 or S_N_2—is dictated by the structure of the ether and the reaction conditions. brainkart.comlibretexts.orglibretexts.org For this compound, which has a primary ethyl group attached to the ether oxygen, the cleavage is anticipated to proceed via an S_N_2 mechanism. brainkart.commasterorganicchemistry.com This involves protonation of the ether oxygen to form a good leaving group (ethanol), followed by nucleophilic attack of a halide ion (from an acid like HBr or HI) on the less sterically hindered carbon of the ethoxy group.

In a related context, sulfonium salts, which can be formed by the alkylation of the sulfide group, are known to undergo rearrangement reactions, such as the Stevens rearrangement. acs.org This process involves the formation of an ylide followed by a 1,2-rearrangement. While not a direct ether cleavage, such rearrangements represent a potential pathway for modification of the alkyl chain under basic conditions.

Table 1: Predicted Products of Ether Cleavage of this compound under Different Acidic Conditions

Reagent(s)Predicted MechanismMajor Products
HBr (conc.)S_N_22-(Benzylsulfanyl)ethanol and Ethyl bromide
HI (conc.)S_N_22-(Benzylsulfanyl)ethanol and Ethyl iodide
H_2SO_4 / H_2O, heatS_N_22-(Benzylsulfanyl)ethanol and Ethanol

Selective Functionalization of the Alkyl Chain

The selective functionalization of the alkyl chain of this compound, in the presence of the reactive benzene ring and sulfide, presents a synthetic challenge. However, strategies can be envisioned based on the reactivity of analogous systems. For instance, the carbon atoms adjacent to the sulfur atom are activated towards deprotonation due to the electron-withdrawing nature of the sulfur. This could potentially allow for metalation and subsequent reaction with electrophiles.

Furthermore, the development of methods for the dehydrative nucleophilic substitution of electron-rich secondary benzylic alcohols using hexafluoroisopropanol (HFIP) as a solvent suggests possibilities for activating the C-O bond of the ether for substitution reactions under specific conditions. nih.gov

Aromatic Ring Reactivity of the Benzene Moiety

The [(2-ethoxyethyl)sulfanyl] group significantly influences the reactivity of the benzene ring towards aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS) Reactions

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution of this compound

ReactionReagent(s)Predicted Major Product(s)
NitrationHNO_3, H_2SO_41-[(2-Ethoxyethyl)sulfanyl]-4-nitrobenzene and 1-[(2-Ethoxyethyl)sulfanyl]-2-nitrobenzene
Halogenation (Bromination)Br_2, FeBr_31-Bromo-4-[(2-ethoxyethyl)sulfanyl]benzene and 1-Bromo-2-[(2-ethoxyethyl)sulfanyl]benzene
SulfonationFuming H_2SO_44-[(2-Ethoxyethyl)sulfanyl]benzenesulfonic acid
Friedel-Crafts AcylationRCOCl, AlCl_31-(4-[(2-Ethoxyethyl)sulfanyl]phenyl)alkan-1-one

Directed Metalation and Functionalization Strategies

The heteroatoms in the side chain of this compound can act as directing groups for ortho-metalation. Both the sulfur of the thioether and the oxygen of the ether can coordinate with organolithium reagents, directing deprotonation to the ortho position of the benzene ring. acs.orgnih.govyoutube.com The aryl O-carbamate group is known to be a very strong directed metalation group (DMG), and while the ether and sulfide are weaker, they can still facilitate this regioselective functionalization. nih.gov This strategy allows for the introduction of a wide range of electrophiles specifically at the position ortho to the [(2-ethoxyethyl)sulfanyl] substituent. The competition between the directing effects of the sulfur and oxygen atoms would be an interesting area of investigation.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique combination of a thioether and an ether functionality in this compound opens avenues for exploring novel reactivity. For instance, the development of new catalytic systems for C-S bond formation and cleavage could lead to unprecedented transformations. nih.gov Recent advances in using thiourea (B124793) as a sulfur source for the synthesis of thioethers highlight the ongoing innovation in this area. taylorandfrancis.com

Furthermore, the field of reactive sulfur species (RSS) is rapidly expanding, with studies on the biological roles and chemical reactivity of molecules containing sulfur in various oxidation states. nih.govmdpi.comresearchgate.netnih.govsoton.ac.uk Investigating the oxidation of the sulfide in this compound to the corresponding sulfoxide or sulfone and the subsequent reactivity of these oxidized species could reveal novel chemical properties and potential applications. The development of palladium-catalyzed internal hydrosilylation of certain alkenes also points towards the potential for novel metal-catalyzed transformations involving the side chain. acs.org

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Ethoxyethyl Sulfanyl Benzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic compounds in solution. For [(2-Ethoxyethyl)sulfanyl]benzene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and the chemical environment of each nucleus.

Due to the limited availability of specific experimental NMR data for this compound in the public domain, the following discussion will utilize data from structurally similar compounds, namely ethyl phenyl sulfide (B99878) and 2-phenoxyethanol (B1175444), to illustrate the principles of spectral interpretation. These analogs contain the key structural motifs present in the target molecule: the phenylthio group and the ethoxyethyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound and Experimental Data for its Structural Analogs

Compound Proton (¹H) Chemical Shifts (ppm) Carbon (¹³C) Chemical Shifts (ppm)
This compound Phenyl (ortho, meta, para): ~7.1-7.4-S-CH ₂-: ~3.1-3.3-O-CH ₂-: ~3.6-3.8-O-CH₂-CH ₃: ~1.2-1.4Phenyl (C-S): ~135Phenyl (ortho, meta, para): ~125-130-S-C H₂-: ~35-O-C H₂-: ~70-O-CH₂-C H₃: ~15
Ethyl phenyl sulfide chemicalbook.comnih.govguidechem.comPhenyl: 7.19-7.35 (m, 5H)-S-CH ₂-: 2.91 (q, J=7.4 Hz, 2H)-CH ₃: 1.25 (t, J=7.4 Hz, 3H)Phenyl (C-S): 136.3Phenyl (ortho): 129.2Phenyl (meta): 128.9Phenyl (para): 125.8-S-C H₂-: 25.3-C H₃: 14.2
2-Phenoxyethanol chemicalbook.comnih.govPhenyl (ortho, meta, para): 6.85-7.30 (m, 5H)-O-CH ₂- (to phenyl): 4.02-4.13 (m, 2H)-CH ₂-OH: 3.87-3.98 (m, 2H)-OH : 2.32-3.21 (br s, 1H)Phenyl (C-O): 158.5Phenyl (ortho): 114.5Phenyl (meta): 129.5Phenyl (para): 121.1-O-C H₂- (to phenyl): 69.2-C H₂-OH: 61.2

Note: The data for this compound are estimations based on standard chemical shift tables and data from its analogs. The experimental data for ethyl phenyl sulfide and 2-phenoxyethanol are compiled from various sources and may show slight variations depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show correlations between the adjacent protons in the ethoxyethyl chain: the methyl protons would show a cross-peak with the adjacent methylene (B1212753) protons, which in turn would correlate with the methylene protons attached to the sulfur atom. In the aromatic region, correlations between ortho, meta, and para protons would be observed, helping to confirm their assignments.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon-hydrogen pairs. sdsu.edu This is a powerful technique for assigning carbon signals based on their attached, and usually more easily assigned, proton signals. For our target molecule, each protonated carbon would show a cross-peak with its corresponding proton signal in the ¹H spectrum. For instance, the carbon of the methyl group would correlate with the methyl protons.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between carbons and protons that are separated by two or three bonds (²J_CH and ³J_CH). sdsu.edu This experiment is key for connecting different fragments of the molecule. For this compound, HMBC would show a correlation from the methylene protons attached to the sulfur atom to the ipso-carbon of the phenyl ring (the carbon directly bonded to sulfur), confirming the connection of the ethoxyethyl group to the phenylthio moiety. Similarly, correlations between the protons of the ethoxy group and the carbons of the adjacent methylene group would be observed.

While this compound itself is achiral, its derivatives can contain stereocenters. In such cases, advanced NMR pulse sequences are employed to determine the relative or absolute stereochemistry. Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are used to identify protons that are close in space, which can help in assigning stereochemistry. For chiral derivatives, the use of chiral solvating agents or chiral derivatizing agents can lead to the separation of NMR signals for enantiomers, allowing for the determination of enantiomeric excess.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-resolution mass spectrometry provides the exact mass of a molecule, which allows for the determination of its elemental composition. The fragmentation pattern observed in the mass spectrum gives valuable information about the molecule's structure.

ESI and APCI are soft ionization techniques that are well-suited for analyzing moderately polar and non-volatile compounds like this compound and its derivatives. These methods typically produce a prominent protonated molecule [M+H]⁺ or a molecular ion M⁺, allowing for the straightforward determination of the molecular weight. The choice between ESI and APCI would depend on the specific properties of the derivative being analyzed.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion or protonated molecule) which is then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide detailed structural information.

For this compound, the fragmentation would likely proceed through cleavage of the C-S and C-O bonds. Based on the fragmentation of analogous compounds like ethyl phenyl sulfide and aromatic ethers, the following fragmentation pathways can be predicted for this compound (Molecular Weight: 182.28 g/mol ): chemicalbook.comwhitman.eduwhitman.edu

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/z Proposed Fragment Structure Plausible Fragmentation Pathway
182[C₁₀H₁₄OS]⁺Molecular ion
137[C₆H₅S-CH₂CH₂]⁺Loss of ethoxy radical (•OCH₂CH₃)
109[C₆H₅S]⁺Cleavage of the S-CH₂ bond
77[C₆H₅]⁺Loss of the entire (2-ethoxyethyl)sulfanyl side chain
45[CH₃CH₂O]⁺Cleavage of the O-CH₂ bond

The fragmentation pattern of 2-phenoxyethanol (Molecular Weight: 138.17 g/mol ) shows a prominent peak at m/z 94, corresponding to the phenoxy radical cation, and a peak at m/z 77 for the phenyl cation. chemicalbook.comnist.gov Ethyl phenyl sulfide (Molecular Weight: 138.23 g/mol ) typically shows a molecular ion peak at m/z 138 and a base peak at m/z 110, corresponding to the loss of ethylene. chemicalbook.com

X-ray Crystallography of Crystalline this compound Analoguesnih.govmdpi.com

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique requires a single crystal of the compound. While there are no published crystal structures for this compound itself, the analysis of crystalline derivatives or analogs can provide valuable insights into bond lengths, bond angles, and intermolecular interactions.

For example, the crystal structures of various aryl thioethers have been reported, revealing important information about the C-S bond lengths and the geometry around the sulfur atom. rsc.orgnih.gov In a hypothetical crystal structure of a derivative of this compound, one would expect to determine the precise conformation of the ethoxyethyl chain and the orientation of the phenyl group relative to the sulfur atom. This information is crucial for understanding the steric and electronic properties of the molecule and how it might interact with other molecules in a larger assembly. The presence of the ether oxygen and the sulfur atom could lead to interesting intermolecular interactions, such as C-H···O and C-H···S hydrogen bonds, which would influence the crystal packing. mdpi.com

Analysis of Molecular Geometry, Bond Lengths, and Dihedral Angles

The C(aryl)-S-C(alkyl) bond angle is a critical parameter. In similar alkyl phenyl sulfides, this angle is typically found to be in the range of 100-105°. The bond lengths are also characteristic; the C(aryl)-S bond is generally shorter than the C(alkyl)-S bond due to the influence of the aromatic ring's sp² hybridized carbon.

A key feature of alkyl phenyl sulfides is the rotational isomerism around the C(aryl)-S bond. Computational studies on analogous compounds, such as alkyl 1-phenylethyl sulfides, have shown that the most stable conformation is one where the alkyl group is positioned synclinal to the phenyl group. nih.gov This results in a Ph–C–S–R torsion angle (dihedral angle) of approximately 60°. nih.gov This folded conformation is often stabilized by weak intramolecular interactions, such as CH/π interactions between the alkyl chain's hydrogen atoms and the π-system of the benzene (B151609) ring. nih.gov

Table 1: Typical Molecular Geometry Parameters for Alkyl Phenyl Sulfide Moieties

Parameter Typical Value Description
C(aryl)-S-C(alkyl) Angle 100-105° The bond angle around the central sulfur atom.
C(aryl)-S Bond Length ~1.77 Å The distance between the sulfur atom and the sp² carbon of the phenyl ring.
C(alkyl)-S Bond Length ~1.82 Å The distance between the sulfur atom and the sp³ carbon of the ethyl group.
C-O-C Angle (Ether) ~112° The bond angle within the ethoxy group, similar to typical dialkyl ethers.

Note: The values presented are typical and derived from computational studies and experimental data of analogous compounds. Precise values for this compound would require specific experimental determination.

Supramolecular Interactions in the Solid State (e.g., hydrogen bonding, π-stacking)

Hydrogen Bonding: Although this compound lacks strong hydrogen bond donors (like O-H or N-H), it can act as a hydrogen bond acceptor. The oxygen atom of the ethoxy group and, to a lesser extent, the sulfur atom can participate in weak C-H···O and C-H···S hydrogen bonds with hydrogen atoms from neighboring molecules. In the crystal structure of a related compound, 2-[(4-chlorophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one, C-H···O interactions are observed to form helical supramolecular chains. youtube.com

CH/π Interactions: As mentioned in the previous section, intramolecular CH/π interactions help stabilize the molecular conformation. nih.gov In the crystal lattice, similar intermolecular CH/π interactions can occur, where C-H bonds from the ethoxyethyl group of one molecule interact with the π-face of the phenyl ring of a neighboring molecule.

The interplay of these weak interactions governs the packing efficiency and the resulting macroscopic properties of the crystalline material.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is indispensable for identifying the functional groups within this compound and for analyzing its conformational properties. Each vibrational mode corresponds to a specific molecular motion (stretching, bending, rocking) and absorbs at a characteristic frequency.

The spectrum of this compound is a composite of the vibrations from its three main components: the monosubstituted benzene ring, the thioether linkage, and the ethoxyethyl side chain.

Benzene Ring Vibrations: The phenyl group gives rise to several characteristic bands. C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the ring are observed in the 1600-1450 cm⁻¹ region. Out-of-plane (OOP) C-H bending vibrations are particularly diagnostic for the substitution pattern; for a monosubstituted ring, strong bands are expected in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions.

Thioether Vibrations: The C-S stretching vibration for alkyl phenyl sulfides is typically weak and found in the 700-600 cm⁻¹ range. The weakness of this band in IR spectroscopy can sometimes make it difficult to identify.

Ether Vibrations: The most prominent feature of the ethoxy group is the strong C-O-C asymmetric stretching vibration. For aryl alkyl ethers, this often appears as two distinct bands, typically around 1250 cm⁻¹ (asymmetric stretch) and 1040 cm⁻¹ (symmetric stretch). youtube.comgoogle.com

Alkyl Chain Vibrations: The ethoxyethyl group will also show characteristic C-H stretching vibrations for sp³ hybridized carbons in the 2980-2850 cm⁻¹ range, as well as CH₂ bending (scissoring) vibrations around 1470-1450 cm⁻¹.

Conformational changes, such as rotation around the C-S or C-O bonds, can lead to shifts in the vibrational frequencies, particularly in the fingerprint region (below 1500 cm⁻¹). Studies on similar thioether-containing molecules have shown that changes in conformation can be monitored by observing variations in the 1200-500 cm⁻¹ range. nih.gov

Table 2: Predicted FT-IR and Raman Vibrational Assignments for this compound

Wavenumber (cm⁻¹) Intensity Assignment Functional Group
3100-3000 Medium-Weak C-H Stretch Aromatic
2980-2850 Strong C-H Stretch Alkyl (CH₂, CH₃)
~1585 Medium C=C Stretch Aromatic Ring
~1480 Medium C=C Stretch Aromatic Ring
~1450 Medium CH₂ Bending Alkyl
~1250 Strong Asymmetric C-O-C Stretch Aryl Alkyl Ether google.com
~1120 Strong C-O Stretch Ether google.com
~1040 Strong Symmetric C-O-C Stretch Aryl Alkyl Ether youtube.com
770-730 Strong C-H Out-of-Plane Bend Monosubstituted Benzene
710-690 Strong C-H Out-of-Plane Bend Monosubstituted Benzene

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates and Paramagnetic Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to species with unpaired electrons. As this compound is a diamagnetic molecule (all electrons are paired), it is EPR-silent and cannot be studied directly by this method.

However, EPR spectroscopy is a powerful tool for investigating radical intermediates that could be generated from this compound through processes like photolysis, radiolysis, or chemical oxidation. researchgate.netresearchgate.net The sulfur atom is a key site for radical formation.

Thiyl Radicals (R-S•): Cleavage of a C-S bond or oxidation can lead to the formation of a sulfur-centered radical, known as a thiyl radical. Organosulfur radicals give characteristic EPR spectra with significant g-value anisotropy due to the large spin-orbit coupling of the sulfur atom. researchgate.net These "sulfur pattern" spectra are a key signature for identifying such intermediates. researchgate.net

Radical Cations: One-electron oxidation of the molecule would generate a radical cation, [C₆H₅S(CH₂CH₂OC₂H₅)]•⁺. The unpaired electron in such species is often delocalized over the phenyl ring and the sulfur atom. EPR studies on similar phenyl sulfide radical cations have been performed, often revealing complex hyperfine coupling to the protons on the aromatic ring. nih.gov

Spin Trapping: Because many radical intermediates are highly reactive and short-lived, a technique known as spin trapping is often employed. A "spin trap" molecule (e.g., a nitrone like DMPO) reacts with the transient radical to form a much more stable radical adduct. youtube.comgoogle.com The EPR spectrum of this stable adduct provides information, through its characteristic hyperfine splitting constants, that can be used to identify the original, transient radical. youtube.comgoogle.com

Paramagnetic Complexes: If this compound were used as a ligand to bind to a paramagnetic metal ion (e.g., Cu(II), Mn(II), Fe(III)), the resulting complex would be EPR-active. The EPR spectrum would provide valuable information about the coordination environment of the metal, the nature of the metal-ligand bonding, and the electronic structure of the metal center.

Therefore, while not applicable to the ground-state molecule, EPR is a crucial technique for understanding its reactivity, degradation pathways, and potential to form paramagnetic species.

Other Advanced Spectroscopic Methods (e.g., UV-Vis, EELS for specific applications)

Beyond the core techniques described, other advanced spectroscopic methods can provide further electronic and structural information.

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from the phenyl sulfide chromophore. The benzene ring itself has characteristic π → π* transitions. The so-called "primary" band (E₂ band) appears around 200-210 nm, while the "secondary" or "benzenoid" band (B band), which shows fine structure, appears around 255-265 nm. researchgate.net

The presence of the sulfur and oxygen substituents (auxochromes) modifies these absorptions. The lone pair electrons on the sulfur and oxygen atoms can participate in n → σ* and n → π* transitions. The interaction of the sulfur lone pair with the phenyl π-system typically causes a red shift (bathochromic shift) of the primary and secondary benzene bands and an increase in their intensity (hyperchromic effect). The expected UV-Vis spectrum would therefore show a strong absorption below 220 nm and a structured band in the 250-280 nm region, characteristic of many phenyl sulfide derivatives.

Table 3: Expected Electronic Transitions for this compound

Transition Chromophore/Electrons Involved Expected λₘₐₓ (nm)
π → π* Benzene Ring C=C ~210 (E₂ Band)
π → π* Benzene Ring C=C ~260 (B Band)

Electron Energy Loss Spectroscopy (EELS): EELS is a technique often used in conjunction with transmission electron microscopy (TEM) and provides information similar to UV-Vis spectroscopy but can be performed on very small sample areas. It measures the energy lost by electrons as they pass through a sample, which corresponds to electronic excitations. For an organic material like this compound, the low-loss region of the EELS spectrum would show features corresponding to the π → π* plasmon of the benzene ring. Core-loss EELS could be used for elemental analysis by identifying the characteristic energy-loss edges for carbon, oxygen, and sulfur. While a powerful technique, its application to simple molecular compounds like this is less common than for materials science or biological samples.

Theoretical and Computational Chemistry Approaches to 2 Ethoxyethyl Sulfanyl Benzene

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the electronic characteristics of a molecule. These methods, particularly Density Functional Theory (DFT), offer a balance between accuracy and computational cost, making them a cornerstone of modern computational chemistry.

DFT calculations can predict various molecular properties, including optimized geometries, dipole moments, and vibrational frequencies. For [(2-Ethoxyethyl)sulfanyl]benzene, the geometry of the benzene (B151609) ring is expected to be largely planar, while the side chain will adopt a conformation that minimizes steric hindrance and optimizes intramolecular interactions. The sulfur atom introduces a degree of flexibility and polarizability that influences the molecule's electronic properties. masterorganicchemistry.com

PropertyPredicted Characteristic for this compoundBasis from Analogous Systems
Most Stable ConformerA gauche or anti-conformation around the C-S and C-O bonds to minimize steric strain.DFT studies on flexible ethers and thioethers. rsc.org
Dipole MomentA moderate dipole moment arising from the polar C-S and C-O bonds.Calculations on aryl sulfides and ethers.
Vibrational FrequenciesCharacteristic C-S and C-O stretching frequencies in the IR spectrum.Vibrational analysis of similar functional groups.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. wikipedia.org The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is an indicator of chemical stability and the energy required for electronic excitation. researchgate.netnih.gov

For this compound, the HOMO is expected to have significant contributions from the sulfur lone pairs and the π-system of the benzene ring, making it susceptible to electrophilic attack. The LUMO is likely to be a π* orbital of the benzene ring. The presence of the electron-donating sulfanyl (B85325) group is expected to raise the HOMO energy level, thereby reducing the HOMO-LUMO gap compared to unsubstituted benzene. tsijournals.com A smaller HOMO-LUMO gap generally implies higher reactivity. wikipedia.org

OrbitalPredicted LocalizationEnergy Level (Relative to Benzene)
HOMOSulfur lone pairs and benzene ring π-systemHigher
LUMOBenzene ring π*-systemSlightly lower
HOMO-LUMO Gap-Smaller

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. researchgate.net

For reactions involving this compound, such as oxidation at the sulfur atom or electrophilic substitution on the aromatic ring, computational methods can be used to locate the transition state structures. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate.

Solvent can have a significant impact on reaction rates and mechanisms. Computational models can incorporate solvent effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium. researchgate.net For reactions of this compound, a polar solvent would be expected to stabilize polar transition states, potentially lowering the activation energy.

In silico reaction dynamics simulations can provide a time-resolved view of the reaction process, showing how the molecule moves and rearranges as it transforms from reactant to product.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations are excellent for studying specific conformations, molecular dynamics (MD) simulations are better suited for exploring the full conformational landscape of flexible molecules like this compound. epfl.ch MD simulations model the movement of atoms over time based on a force field, which is a set of parameters describing the potential energy of the system.

By running an MD simulation, one can observe the various conformations the molecule adopts and the transitions between them. This provides a statistical understanding of the molecule's flexibility and the relative populations of different conformers. Studies on polymers with ethoxy side chains and other flexible molecules demonstrate the utility of MD in understanding how molecular structure dictates macroscopic properties. researchgate.netmdpi.comscielo.br This approach can reveal how the ethoxyethyl chain folds and interacts with the phenyl ring, and how these conformations might change in different solvent environments. scielo.br

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies for this compound Analogues (Theoretical Frameworks)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. rsc.org These approaches are pivotal in modern drug discovery and materials science, as they allow for the prediction of the activity or properties of new, unsynthesized molecules, thereby guiding chemical synthesis and prioritizing experimental testing. rsc.org For analogues of this compound, QSAR/QSPR models can provide valuable insights into the structural features that govern a specific biological interaction or a desired physical characteristic.

The fundamental principle of QSAR/QSPR is that the variations in the biological activity or properties of a group of structurally related compounds, such as analogues of this compound, are dependent on the changes in their molecular features. This relationship can be expressed by the general equation:

Activity/Property = f (Molecular Descriptors)

To develop a robust QSAR/QSPR model, several key components are required: a dataset of compounds with measured activities or properties, a set of calculated molecular descriptors for each compound, and a statistical method to create the correlation model.

Molecular Descriptors for this compound Analogues

For a series of analogues based on the this compound scaffold, structural modifications could be made to the benzene ring, the ethoxy group, or the ethyl linker. To quantify these structural variations, a range of molecular descriptors would be calculated. These descriptors fall into several categories:

Electronic Descriptors: These describe the distribution of electrons in the molecule and are crucial for interactions involving electrostatic forces. For aryl thioethers, Hammett constants (σ) are classic descriptors that quantify the electron-donating or electron-withdrawing nature of substituents on the benzene ring. acs.org Other relevant electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the dipole moment. nih.gov These are typically calculated using quantum chemical methods like Density Functional Theory (DFT).

Hydrophobic Descriptors: Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a critical factor in how a molecule interacts with biological systems. It influences absorption, distribution, metabolism, and excretion (ADME) properties.

Steric Descriptors: These account for the size and shape of the molecule. Molar Refractivity (MR), for instance, provides a measure of both molecular volume and polarizability. Other descriptors can include molecular weight, surface area, and volume.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about the size, shape, and degree of branching in the molecule.

Building and Validating the QSAR/QSPR Model

Once the molecular descriptors are calculated for a series of this compound analogues and their corresponding activities or properties are experimentally determined, a mathematical model is constructed using statistical techniques. Multiple Linear Regression (MLR) is a common method used to develop a linear equation that relates the dependent variable (activity/property) to the most significant independent variables (descriptors). nih.gov

A hypothetical QSAR equation for a series of this compound analogues might look like this:

pIC₅₀ = k₁ (LogP) - k₂ (LUMO) + k₃ (MR) + C

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (a measure of biological activity), and k₁, k₂, and k₃ are the coefficients determined by the regression analysis, indicating the relative importance of each descriptor.

The predictive power and robustness of the developed QSAR/QSPR model must be rigorously validated. This typically involves internal validation techniques like leave-one-out cross-validation (Q²) and external validation using a test set of compounds that were not used in the model's development. A high correlation coefficient (R²) for the training set and a high predictive R² for the test set are indicative of a reliable model.

Illustrative Research Findings

While a specific QSAR study on this compound is not available in the cited literature, we can construct a hypothetical data table to illustrate the methodology. Let us assume we are investigating the inhibitory activity of a series of analogues on a hypothetical enzyme. The structural variations are on the phenyl ring.

Compound IDSubstituent (R)LogPLUMO Energy (eV)Molar Refractivity (MR)Measured pIC₅₀Predicted pIC₅₀
1 -H (this compound)3.50-0.8555.25.205.25
2 4-Cl4.20-1.1060.15.855.80
3 4-OCH₃3.45-0.7057.85.405.42
4 4-NO₂3.30-1.5058.06.106.05
5 3-CH₃3.95-0.8259.85.555.51
6 4-F3.70-0.9554.95.605.63

In this hypothetical model, the QSAR equation derived from this data might suggest that increased biological activity is correlated with lower LUMO energy (indicating a better electron acceptor) and a higher LogP value, with molar refractivity having a less significant contribution. For instance, the nitro-substituted analogue (4 ), with its strong electron-withdrawing character and consequently low LUMO energy, shows the highest predicted activity. Such a model would then be used to predict the activity of other unsynthesized analogues, guiding further research. The close agreement between the measured and predicted pIC₅₀ values, along with strong statistical validation metrics (e.g., R² > 0.9, Q² > 0.7), would lend confidence to the model's predictive ability.

Applications and Advanced Research Trajectories of 2 Ethoxyethyl Sulfanyl Benzene in Chemical Science

[(2-Ethoxyethyl)sulfanyl]benzene as a Versatile Synthetic Intermediate in Complex Molecule Synthesis

The reactivity of the sulfur atom and the potential for modification of the phenyl ring and the ethoxyethyl side chain make this compound a highly adaptable building block in organic synthesis.

Precursor in Heterocyclic Chemistry (e.g., Benzothiazole (B30560) Synthesis)

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. wikipedia.orgmsu.edulibretexts.org Benzothiazoles, in particular, are a class of heterocyclic compounds that exhibit a wide range of biological activities and are integral to many pharmaceutical agents. organic-chemistry.orgmdpi.comdntb.gov.uaresearchgate.net The synthesis of benzothiazoles often involves the condensation of 2-aminothiophenols with various electrophiles. mdpi.com

While direct use of this compound in benzothiazole synthesis is not extensively documented, its structural motifs are relevant to established synthetic strategies. For instance, derivatives of aryl sulfides can be precursors to the necessary thiophenol moiety. Strategies for the synthesis of 2-sulfanylphenols, key intermediates for certain heterocyclic systems, have been developed. researchgate.net The core structure of this compound can be conceptually transformed through established synthetic methodologies to generate precursors for benzothiazole synthesis. For example, introduction of an amino group ortho to the sulfanyl (B85325) group on the benzene (B151609) ring would yield a precursor amenable to cyclization reactions to form the benzothiazole core. Various methods for the synthesis of 2-substituted benzothiazoles have been developed, including reactions involving aryl isothiocyanates and electron-rich arenes, which highlights the broad scope of synthetic approaches in this area. nih.gov

Building Block for Natural Product and Pharmaceutical Intermediate Synthesis (synthetic strategies)

The structural components of this compound make it an attractive starting material for the synthesis of more complex molecules, including natural products and pharmaceutical intermediates. The thioether linkage is a common feature in various biologically active compounds. The strategic incorporation of this moiety can be a key step in a total synthesis.

The synthesis of complex molecules often relies on the use of versatile building blocks that can be elaborated into the final target. researchgate.net While specific examples of the direct use of this compound in the total synthesis of a natural product are not prominent in the literature, its constituent parts are relevant. The phenyl group can be functionalized through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The ethoxyethyl group offers a handle for further transformations, such as cleavage to reveal a reactive alcohol or modification to introduce other functional groups. The sulfide (B99878) can be oxidized to sulfoxides or sulfones, which can participate in a variety of synthetic transformations. These latent functionalities make this compound a potentially valuable, albeit underexplored, building block in the strategic planning of complex molecule synthesis.

Role in Materials Science and Polymer Chemistry

The incorporation of sulfur-containing moieties into materials can impart unique electronic, optical, and surface properties. This compound, with its combination of a polarizable sulfur atom and a modifiable aromatic ring, is a candidate for the development of advanced materials.

Incorporation into Functional Polymers and Advanced Materials

Thioether-containing polymers have garnered significant interest due to their diverse applications, including as responsive materials and in bioconjugation. rsc.orgresearchgate.net The presence of the sulfur atom can enhance the refractive index of polymers and provide a site for post-polymerization modification. While the direct polymerization of this compound is not a common approach, its derivatives could be designed as monomers for polymerization reactions.

For instance, the introduction of a polymerizable group, such as a vinyl or an acrylate (B77674) moiety, onto the phenyl ring or the ethoxyethyl chain would allow for its incorporation into polymer backbones. The resulting polymers would possess the properties imparted by the thioether and ethoxy groups, such as increased polarity and potential for coordination with metal ions. The development of thioester-functional polymers highlights the versatility of sulfur-containing monomers in creating materials with tailored properties. warwick.ac.uknih.govacs.org

Table 1: Potential Polymerization Strategies for this compound Derivatives

Polymerization MethodMonomer ModificationPotential Polymer Properties
Free Radical PolymerizationAddition of a vinyl or acrylate group to the phenyl ring.Enhanced refractive index, potential for crosslinking.
Ring-Opening PolymerizationSynthesis of a cyclic derivative incorporating the ethoxyethyl chain.Biodegradability, controlled molecular weight.
Condensation PolymerizationIntroduction of two reactive functional groups (e.g., -COOH, -OH) on the phenyl ring.High thermal stability, tunable mechanical properties.

Applications in Self-Assembled Monolayers (SAMs) and Surface Chemistry

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies formed spontaneously on a substrate, and they are crucial for modifying surface properties in a controlled manner. researchgate.netrsc.orgmdpi.comresearchgate.net Thiol-based SAMs on gold are a well-studied system, where the sulfur atom forms a strong bond with the gold surface. researchgate.netrsc.orgacs.orgrsc.org

This compound, while not a thiol itself, is structurally related to molecules used in SAM formation. The thioether linkage in this compound can also interact with metal surfaces, although the interaction is generally weaker than that of a thiol. The presence of the phenyl ring and the ethoxyethyl group would influence the packing and surface properties of the resulting monolayer. The insertion of a methylene (B1212753) spacer between a phenyl group and a sulfur atom has been shown to significantly affect the structure and stability of aromatic thiol SAMs. nih.gov This suggests that the ethoxyethyl group in this compound would also play a critical role in determining the final architecture and properties of a monolayer. The ability to form crosslinked SAMs from aromatic thiols further enhances their stability and potential applications. oaepublish.com

Table 2: Comparison of Surface Properties for Different SAMs

SAM-forming MoleculeHead GroupTerminal GroupExpected Surface Properties
Alkanethiol-SH-CH3Hydrophobic, well-ordered
This compound derivative (thiolated)-SHPhenyl and EthoxyethylMixed hydrophobic/hydrophilic character, potential for molecular recognition
Benzenethiol (B1682325)-SHPhenylAromatic interactions, altered electronic properties

Integration into Metal-Organic Frameworks (MOFs) for Gas Capture and Separation

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. mdpi.comresearchgate.netresearchgate.net Their high surface areas and tunable pore environments make them promising materials for applications such as gas storage and separation. researchgate.netacs.orgacs.org

The functionalization of the organic linkers in MOFs is a key strategy for enhancing their performance. The incorporation of thioether functionalities into MOF linkers can introduce specific binding sites for guest molecules. rsc.org A derivative of this compound, functionalized with appropriate coordinating groups like carboxylates, could serve as a linker in the synthesis of novel MOFs. The thioether and ethoxy groups within the pores of the MOF could enhance the selective adsorption of certain gases through dipole-dipole or van der Waals interactions. The synthesis of MOFs with aliphatic linkers has also been explored to fine-tune pore size and host-guest interactions. mdpi.com Furthermore, the introduction of amine functionalities into MOFs has been shown to significantly improve CO2 capture capabilities. mdpi.com

Table 3: Potential Applications of this compound-based MOFs

ApplicationMOF Design FeatureMechanism
CO2 CaptureThioether and ethoxy functionalized linkersEnhanced dipole-quadrupole interactions with CO2
Separation of HydrocarbonsTuned pore size and shape based on the linker geometrySize-selective sieving and specific host-guest interactions
CatalysisIncorporation of catalytically active metal centersSubstrate binding and activation within the functionalized pores
Chemical Warfare Agent DecontaminationZirconium-based MOFs with functionalized linkersAdsorption and catalytic degradation of agents. wpmucdn.com

This compound in Catalysis and Ligand Design

The unique electronic properties of the thioether sulfur atom position this compound as a valuable component in modern catalytic systems. Its utility spans both transition metal catalysis, where it can act as a ligand, and the broader field of organocatalysis.

The sulfur atom in thioethers is a soft donor, making it an excellent ligand for soft transition metals such as palladium(II), platinum(II), and copper(I). thieme-connect.comacs.org The lone pairs on the sulfur atom can effectively coordinate to the metal center, influencing its electronic properties and reactivity. In a molecule like this compound, the ether oxygen could also participate in coordination, creating a bidentate chelate ligand (an S,O-heterodonor ligand), which can enhance the stability and performance of the resulting metal complex. thieme-connect.com

Research has demonstrated the efficacy of thioether-containing ligands in a variety of transition-metal-catalyzed reactions. thieme-connect.com For instance, palladium(II) complexes with bidentate thioether ligands have been developed as artificial peptidases, capable of selectively cleaving peptide bonds. bohrium.com In these systems, the thioether ligand helps to stabilize the Pd(II) center and modulate its hydrolytic activity. bohrium.com This principle is directly applicable to the extraction of metal ions. Ligands with soft donor atoms like sulfur are known to be effective for extracting soft metal ions like Pd(II) from aqueous solutions. nih.gov The this compound structure, potentially acting as a bidentate S,O-ligand, could form a stable, lipophilic complex with Pd(II), facilitating its transfer from an aqueous phase to an organic one.

Recent work has further highlighted the compatibility of palladium-mediated reactions involving thioether linkages within biological systems. For example, water-soluble palladium(II) complexes have been used for the selective S-arylation of cysteine residues in peptides, showcasing the robust and specific interaction between palladium and sulfur in complex aqueous environments. sigmaaldrich.comnih.gov This chemistry relies on the formation of a carbon-sulfur bond under mild conditions, reinforcing the fundamental affinity between palladium and thioether moieties. nih.gov

Organocatalysis involves the use of small, metal-free organic molecules to accelerate chemical reactions. While aryl alkyl thioethers are frequently the target products of innovative organocatalytic synthesis methods, their direct application as standalone organocatalysts is less common. bohrium.comnih.govchemrxiv.org The primary role of sulfur in organocatalysis is often seen in more complex structures, such as thioureas.

Chiral thioureas are a prominent class of organocatalysts that activate substrates through hydrogen bonding. Researchers have synthesized thiourea (B124793) catalysts that incorporate thioether functionalities into their structure. In these designs, the thioether group can help to tune the steric and electronic properties of the catalyst, but the primary catalytic activation is driven by the thiourea moiety's ability to act as a dual hydrogen-bond donor. The sulfur atom of the thioether itself is not typically the primary catalytic site in these systems. Therefore, while a simple aryl alkyl thioether like this compound is not expected to be a potent organocatalyst on its own, its structural elements are relevant to the design of more complex, multifunctional organocatalysts.

Applications in Chemical Biology Probes and Mechanistic Biological Studies (excluding clinical)

The structural features of this compound make it an intriguing scaffold for the development of chemical tools to investigate biological systems. Its moderate polarity and capacity for specific interactions can be leveraged to design probes for studying proteins and biochemical pathways.

The this compound structure is well-suited to function as a component of such a probe, likely as part of the linker or a weak targeting group.

Modulating Pharmacokinetics: The ethoxyethyl group can increase hydrophilicity compared to a simple alkyl chain, potentially improving the probe's solubility in aqueous biological media.

Thioether as an Anchor: The thioether linkage is relatively stable in vivo but can also be a site for specific interactions. The sulfur atom can engage in non-covalent interactions with biological targets. Furthermore, thioethers are found in important biological molecules like biotin (B1667282) and methionine, suggesting that this moiety can be accommodated in protein binding pockets.

Platform for Derivatization: The benzene ring provides a convenient attachment point for either a signaling agent or a more specific targeting group.

The goal of a target engagement probe is to confirm that a potential drug molecule is binding to its intended target in a cellular environment. By incorporating the this compound scaffold into a probe, researchers could systematically modify its structure to optimize binding affinity and cellular uptake, key steps in the validation of new therapeutic targets.

One of the foundational methods for understanding a biochemical pathway is to disrupt one of its steps and observe the consequences. This can be achieved using chemical perturbagens—small molecules that inhibit an enzyme or mimic a natural substrate. Thioether-containing molecules are particularly relevant for studying pathways that involve sulfur metabolism or utilize thioether-containing cofactors. thieme-connect.com

For example, the biosynthesis of cofactors like biotin and lipoic acid involves the enzymatic insertion of a sulfur atom to form a thioether ring. Radical S-adenosyl-L-methionine (SAM) enzymes are crucial in many of these pathways, using radical chemistry to form C-S bonds at otherwise unreactive positions. thieme-connect.com A molecule like this compound could be chemically modified to create a substrate mimic or an irreversible inhibitor for an enzyme in such a pathway. By binding to the enzyme's active site, the probe could block the pathway, leading to the accumulation of upstream metabolites and a depletion of downstream products. Analyzing these changes helps researchers map the connections and sequence of steps in the pathway.

Supramolecular Chemistry Involving Thioether Building Blocks

Supramolecular chemistry focuses on systems composed of multiple molecules held together by non-covalent interactions. The design of building blocks that can predictably self-assemble into larger, ordered structures is a central goal. The thioether moiety is a valuable functional group in this context due to the unique properties of the sulfur atom.

The sulfur atom in a thioether is larger and more polarizable than oxygen, allowing it to participate in a wider range of non-covalent interactions, including sulfur-π, halogen bonding, and weaker hydrogen bonding. These interactions can be used to direct the self-assembly of molecules into complex architectures. Research on tetrathiafulvalene (B1198394) (TTF), a molecule rich in thioether-like linkages, shows its ability to form stable radical cations and engage in the π-stacking that is fundamental to the properties of organic conductors.

More directly analogous are studies on thiosquaramides, which demonstrate that replacing a carbonyl oxygen with a sulfur atom (C=O → C=S) can fundamentally alter the self-assembly mechanism of supramolecular polymers, leading to different final morphologies. In the case of this compound, several features could contribute to its use as a supramolecular building block:

Sulfur-Aromatic Interactions: The thioether sulfur can interact with the π-system of the benzene ring of a neighboring molecule.

Hydrogen Bonding: The ether oxygen atom can act as a hydrogen bond acceptor.

Hydrophobic and π-π Stacking: The benzene ring and the ethyl group can engage in hydrophobic interactions and π-π stacking.

By balancing these varied interactions, this compound could potentially be used to construct novel liquid crystals, gels, or other soft materials. The interplay between the different non-covalent forces offers a route to designing materials with tunable properties.

Interactive Table: Potential Non-Covalent Interactions of this compound in Supramolecular Assembly

Interacting Moiety Potential Interaction Type Interacting Partner Consequence for Assembly
Thioether Sulfur Sulfur-π / Lone Pair-π Aromatic Ring Directional control, formation of 1D or 2D arrays
Thioether Sulfur Halogen Bonding Halogenated Molecules Specific recognition and co-crystallization
Ether Oxygen Hydrogen Bonding Hydrogen Bond Donors Formation of polymer-like chains or networks
Benzene Ring π-π Stacking Another Benzene Ring Stabilization of layered or columnar structures
Benzene Ring CH-π Interaction Alkyl Chains Fine-tuning of molecular packing
Ethyl/Ethoxy Groups van der Waals / Hydrophobic Other Nonpolar Groups Phase separation and packing efficiency

Future Research Directions and Unaddressed Challenges in 2 Ethoxyethyl Sulfanyl Benzene Chemistry

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of thioethers often involves the use of foul-smelling and air-sensitive thiols, along with harsh reaction conditions. mdpi.comnih.gov Modern synthetic chemistry is moving towards greener, more efficient, and sustainable methods. acs.org A significant challenge for the future production of [(2-Ethoxyethyl)sulfanyl]benzene is the adaptation and optimization of these contemporary strategies.

Future research should focus on several promising sustainable routes:

Thiol-Free Reagents: Utilizing odorless and stable sulfur sources is a major step forward. researchgate.net Xanthates, for instance, have emerged as effective thiol surrogates for the synthesis of both alkyl and aryl thioethers under transition-metal-free conditions. mdpi.comnih.gov Developing a protocol for the reaction of a phenyldiazonium salt or a halobenzene with a 2-ethoxyethyl xanthate could provide a more environmentally benign pathway to this compound. Another approach involves using tetramethylthiourea (B1220291) as a sulfur source in a photochemical organocatalytic reaction with aryl chlorides and alcohols. acs.org

Photocatalysis: Visible-light-mediated reactions offer an energy-efficient and clean method for C-S bond formation. nih.govresearchgate.net Strategies using photoredox catalysts can activate substrates under mild conditions, minimizing waste and avoiding the high temperatures often required in traditional methods. nih.gov Research into a light-driven synthesis of this compound from readily available precursors like aryl halides would represent a significant advancement. acs.org

Catalytic Approaches: While many methods exist, the development of robust and recyclable catalysts remains a key goal. nih.gov This includes using earth-abundant metal catalysts or even metal-free systems, such as those employing solid acid catalysts, to promote the direct coupling of thiols and alcohols. acs.org A three-component reaction catalyzed by copper to synthesize aryl alkyl thioethers has also been recently developed. nih.gov

Table 1: Comparison of Potential Sustainable Synthetic Routes for this compound

Synthetic StrategyKey Reagents/CatalystsPotential AdvantagesResearch Challenges
Thiol-Free SynthesisPotassium ethoxyethyl xanthate, TetramethylthioureaAvoids malodorous thiols, stable reagents, often metal-free. mdpi.comnih.govresearchgate.netOptimization of reaction conditions for the specific substrate; managing byproducts.
PhotocatalysisOrganic dyes (e.g., thioxanthones), Ru/Ir complexes, Indole (B1671886) thiolate organocatalystsUses visible light as an energy source, mild reaction conditions, high selectivity. acs.orgnih.govCatalyst loading and stability; scalability of photochemical reactions.
Advanced CatalysisCopper catalysts, Nickel catalysts, Solid acid catalystsHigh efficiency, good functional group tolerance, potential for recyclability. nih.govnih.govacs.orgCatalyst cost and sensitivity; removal of metal traces from the final product.

Exploration of Unprecedented Reactivity Patterns and Selectivity Control

The reactivity of thioethers is dominated by the nucleophilicity of the sulfur atom and its ability to undergo oxidation to sulfoxides and sulfones. libretexts.orgmasterorganicchemistry.com The presence of the 2-ethoxyethyl group in this compound introduces electronic and steric factors, as well as an additional potential coordination site (the ether oxygen), that could lead to novel reactivity and challenges in selectivity.

Key areas for future investigation include:

Selective Oxidation: A primary challenge in thioether chemistry is controlling oxidation to selectively produce the sulfoxide (B87167) without over-oxidation to the sulfone. nih.govorganic-chemistry.org For this compound, the ether functionality might influence the electronic properties of the sulfur atom or interact with catalysts. Research into chemoselective oxidation methods, perhaps using peptide-based catalysts or specifically designed polyoxomolybdates, could provide precise control. nih.govrsc.org The development of visible-light-driven aerobic oxidation offers a green alternative that can achieve high selectivity. nih.gov

Directed C-H Functionalization: The sulfur atom in thioethers can act as a directing group in transition-metal-catalyzed C-H functionalization reactions, allowing for the modification of the aromatic ring at the ortho-position. nih.gov An unaddressed challenge is to explore whether the ether oxygen in this compound can cooperate with or compete against the sulfur atom in directing such reactions, potentially enabling new patterns of regioselectivity.

Sulfonium (B1226848) Salt Reactivity: Thioethers react with electrophiles to form sulfonium salts, which are versatile intermediates. libretexts.org The reactivity of the sulfonium salt derived from this compound is unexplored. Investigating its stability and subsequent reactions, such as desulfurative carboxylation or its use in cross-coupling reactions, could open up new synthetic applications. researchgate.netnih.gov

Integration of this compound into Emerging Fields of Chemistry and Materials Science

Organosulfur compounds are integral to pharmaceuticals, agrochemicals, and increasingly, materials science. ontosight.ai The unique bifunctional nature of this compound—possessing both a polarizable thioether and a flexible ether chain—makes it a promising candidate for incorporation into novel materials.

Future research directions could focus on:

Polymer Science: Thioethers are used to create polymers (polythioethers) with applications as battery components and for metal chelation. nih.gov A significant unaddressed area is the polymerization of this compound. Its ether side chain could impart unique solubility, flexibility, and ion-coordinating properties to the resulting polymer, making it a candidate for solid polymer electrolytes in next-generation batteries.

Materials for Electronics and Optics: Aryl thioethers are components of various functional materials. There is an opportunity to investigate if this compound or its derivatives could serve as building blocks for liquid crystals, organic light-emitting diodes (OLEDs), or components in solar cells, where tuning electronic properties is key. ontosight.ai

Coordination Chemistry and Catalysis: The ability of both sulfur and ether oxygen to coordinate to metals suggests that this compound could act as a novel bidentate or hemilabile ligand in coordination complexes. mdpi.com Such complexes could have applications in catalysis, where the ligand framework is crucial for determining the activity and selectivity of the metal center.

Table 2: Potential Applications of this compound in Emerging Fields

Emerging FieldPotential Role of this compoundKey Structural FeaturesUnaddressed Research Questions
Polymer ChemistryMonomer for functional polythioethers.Polymerizable thioether group; flexible, ion-coordinating ethoxy side chain. nih.govWhat are the polymerization conditions? What are the thermal and electrochemical properties of the resulting polymer?
Materials ScienceComponent in liquid crystals or organic electronics.Aromatic core; polarizable sulfur atom; tunable solubility via the ether group. ontosight.aiDoes it exhibit mesogenic properties? What are its photophysical and electronic characteristics?
Coordination ChemistryBidentate or hemilabile ligand for transition metal catalysts.Sulfur and ether oxygen donor atoms. mdpi.comWhat is its coordination behavior with different metals? Can its complexes catalyze useful chemical transformations?

Advanced Methodologies for Spectroscopic and Computational Analysis of Complex Thioether Systems

A complete understanding of the structure, properties, and reactivity of this compound requires the application of modern analytical and computational tools. While standard techniques provide basic characterization, advanced methods are needed to probe the subtle electronic and structural dynamics of such a functionalized thioether.

Future analytical and computational efforts should include:

Advanced Spectroscopic Techniques: While routine NMR and IR are standard, more sophisticated techniques could provide deeper insight. For example, investigating the molecule's fragmentation patterns using advanced mass spectrometry techniques can help confirm its structure and understand its stability. acs.org Furthermore, specialized NMR experiments could probe through-space interactions between the ethoxyethyl chain and the phenyl ring.

Computational Chemistry: Density Functional Theory (DFT) has become a powerful tool for studying organosulfur compounds. rsc.orgnih.govchemrxiv.org For this compound, computational studies are essential to address several currently unanswered questions. DFT can be used to predict its conformational landscape, calculate its electronic properties (such as HOMO-LUMO gap), model its reactivity in proposed reactions, and simulate its IR and NMR spectra to aid experimental characterization. acs.org Such studies can also elucidate the non-covalent interactions that govern its behavior in larger assemblies or as a ligand.

Table 3: Advanced Analytical and Computational Methods for this compound

MethodologySpecific ApplicationInformation GainedChallenge/Focus Area
Advanced Mass SpectrometryTandem MS (MS/MS) fragmentation analysis.Structural elucidation; insight into bond strengths and rearrangement pathways.Developing a fragmentation library for functionalized thioethers.
Density Functional Theory (DFT)Geometry optimization, electronic structure calculation, reaction mechanism modeling. rsc.orgnih.gov3D structure, orbital energies, reaction barriers, spectroscopic predictions. acs.orgChoosing the appropriate functional and basis set to accurately model sulfur's electronic behavior.
Time-Dependent DFT (TD-DFT)Simulation of UV-Vis absorption spectra. acs.orgUnderstanding electronic transitions and photophysical properties.Correlating computational spectra with experimental data for materials applications.

Q & A

Q. What are the recommended synthetic routes for [(2-Ethoxyethyl)sulfanyl]benzene, and how can reaction conditions be optimized?

A viable synthesis involves nucleophilic substitution or thiol-ene coupling. For example, reacting 2-ethoxyethyl thiol with a halogenated benzene derivative (e.g., bromobenzene) in anhydrous DMF under inert atmosphere (N₂) with K₂CO₃ as a base. Reaction optimization includes temperature control (50–70°C), prolonged stirring (5–7 days), and purification via column chromatography or recrystallization from acetone/petroleum ether . Monitor progress using TLC and confirm purity via NMR and GC-MS.

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

  • FT-IR : Identify functional groups (e.g., C-S stretch at ~600–700 cm⁻¹, ethoxy C-O at ~1100 cm⁻¹) .
  • NMR : Use ¹H/¹³C NMR to confirm substituent positions and purity.
  • X-ray diffraction : Single-crystal X-ray analysis (e.g., using SHELXTL or Bruker AXS systems) determines bond lengths, angles, and space group (e.g., monoclinic P21/n). Employ ORTEP-3 for molecular visualization .

Q. How should researchers handle safety and toxicity assessments for this compound?

  • Toxicological profiling : Reference ethylbenzene analogs (e.g., respiratory/neurotoxicity studies) .
  • Safety protocols : Use PPE (gloves, goggles), fume hoods for synthesis, and proper waste disposal. Consult SDS sheets for sulfanyl benzene derivatives (e.g., dodecylbenzene handling guidelines) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict and validate the molecular properties of this compound?

  • DFT/B3LYP/6-311G(d) : Calculate geometry, HOMO-LUMO gaps (e.g., ~4.39 eV), and molecular electrostatic potential (MEP). Compare computed bond lengths/angles with X-ray data to identify discrepancies (e.g., crystal packing effects) .
  • Vibrational analysis : Match theoretical IR frequencies (scaled by 0.961) to experimental spectra .

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structure refinement?

  • Use SHELXL for refinement: Apply constraints (e.g., ISOR, SIMU) for disordered ethoxy groups. Check for twinning via PLATON or ROTAX; apply TWIN/BASF commands if needed .
  • Validate with R-factor convergence (<5%) and Hirshfeld surface analysis .

Q. What strategies address discrepancies between experimental and computational results?

  • Crystal environment effects : Theoretical models assume isolated molecules, while X-ray data include intermolecular interactions (e.g., C-H···N hydrogen bonds). Use periodic boundary conditions in DFT-D3 to simulate crystal packing .
  • Error analysis : Compare RMSD for bond lengths (>0.02 Å suggests model inaccuracies) .

Q. How can physiologically based pharmacokinetic (PBPK) modeling inform toxicity studies?

  • Analog-based modeling : Use ethylbenzene PBPK parameters (e.g., partition coefficients, metabolic rates) as a template. Validate against in vitro toxicity assays (e.g., hepatic microsomal degradation) .
  • Parameter optimization : Adjust tissue-specific clearance rates using Bayesian inference .

Q. What advanced databases and tools facilitate literature reviews for sulfanyl benzene derivatives?

  • SciFinder/Reaxys : Search by substituents (e.g., "sulfanyl + ethoxyethyl + benzene") and filter by synthesis methods or spectral data.
  • IUCr resources : Access CIF files for crystallographic comparisons .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Sulfanyl Benzene Derivatives

ParameterExperimental (X-ray) DFT/B3LYP
C-S Bond Length (Å)1.781.81
S-C-C Angle (°)104.5103.9
HOMO-LUMO Gap (eV)-4.39

Q. Table 2. Safety and Handling Guidelines

AspectRecommendationSource
PPENitrile gloves, ventilated hood
Waste DisposalHalogenated solvent waste
Toxicity ScreeningPBPK modeling for metabolites

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.